molecular formula C8H5FN2O3 B13454306 2-(4-Fluoro-3-nitrophenoxy)acetonitrile CAS No. 2056104-14-2

2-(4-Fluoro-3-nitrophenoxy)acetonitrile

Cat. No.: B13454306
CAS No.: 2056104-14-2
M. Wt: 196.13 g/mol
InChI Key: LANRVXSNWJKHIO-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-nitrophenoxy)acetonitrile (CAS: 2056104-14-2) is a nitrile derivative with a fluorinated nitroaromatic substituent. Its molecular formula is C₈H₅FN₂O₃, and it has a molecular weight of 196.14 g/mol . The compound features a phenoxy group substituted with a fluorine atom at the para position and a nitro group at the meta position, linked to an acetonitrile moiety. It is synthesized via nucleophilic substitution, where 1-(bromomethyl)-4-fluoro-2-nitrobenzene reacts with potassium carbonate (K₂CO₃) and trimethylsilyl cyanide (TMSCN) in acetonitrile under controlled conditions . This compound is primarily used as a building block in pharmaceutical and agrochemical research due to its reactive nitrile group and electron-deficient aromatic system.

Properties

CAS No.

2056104-14-2

Molecular Formula

C8H5FN2O3

Molecular Weight

196.13 g/mol

IUPAC Name

2-(4-fluoro-3-nitrophenoxy)acetonitrile

InChI

InChI=1S/C8H5FN2O3/c9-7-2-1-6(14-4-3-10)5-8(7)11(12)13/h1-2,5H,4H2

InChI Key

LANRVXSNWJKHIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCC#N)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-nitrophenoxy)acetonitrile typically involves the reaction of 4-fluoro-3-nitrophenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-nitrophenoxy)acetonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate in DMF.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: 2-(4-Fluoro-3-aminophenoxy)acetonitrile.

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

2-(4-Fluoro-3-nitrophenoxy)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-nitrophenoxy)acetonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, its derivatives may inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes and pathways . The fluoro and nitro groups play a crucial role in enhancing the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Methyl-3-nitrophenyl)acetonitrile

  • Molecular Formula : C₉H₈N₂O₂
  • CAS : 82613-51-2
  • Key Differences: Substitutes the fluorine atom in 2-(4-Fluoro-3-nitrophenoxy)acetonitrile with a methyl group. Safety data indicates it requires handling precautions due to toxicity (GHS Category III) .

(3-Fluoro-5-methoxyphenyl)acetonitrile

  • Molecular Formula: C₉H₈FNO
  • CAS : 914637-31-3
  • Key Differences: Features a methoxy group at the para position and fluorine at the meta position. The methoxy group is electron-donating, contrasting with the electron-withdrawing nitro group in this compound. This difference significantly impacts electronic properties, such as HOMO-LUMO gaps and charge distribution . Lower molecular weight (165.16 g/mol) and higher volatility compared to the nitro-substituted analogue .

4-Fluoro-α-hydroxy-3-phenoxy-benzeneacetonitrile

  • Molecular Formula: C₁₄H₁₀FNO₂
  • CAS : 76783-44-3
  • Key Differences: Incorporates a hydroxyl group and a phenoxy substituent, increasing polarity (predicted pKa = 10.08) and boiling point (376.7°C) compared to the non-hydroxylated nitro derivative . The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents—a property absent in this compound.

3-(Trifluoromethyl)phenoxyacetonitrile

  • Molecular Formula : C₈H₇FO₃
  • CAS : 2145-31-5
  • Key Differences :
    • Replaces the nitro group with a trifluoromethyl (-CF₃) group, which is strongly electron-withdrawing but sterically bulkier.
    • The trifluoromethyl group enhances metabolic stability and lipophilicity, making it more suited for medicinal chemistry applications than the nitro-substituted compound .

Physicochemical and Electronic Properties Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Predicted Boiling Point (°C) HOMO-LUMO Energy Gap (eV)
This compound 196.14 -NO₂, -F, -O- Not reported Not reported
2-(4-Methyl-3-nitrophenyl)acetonitrile 178.18 -NO₂, -CH₃ Not reported Not reported
(3-Fluoro-5-methoxyphenyl)acetonitrile 165.16 -OCH₃, -F Not reported ~3.5–4.0 (DFT estimates)
4-Fluoro-α-hydroxy-3-phenoxy-benzeneacetonitrile 243.23 -OH, -O-, -F 376.7 Not reported
3-(Trifluoromethyl)phenoxyacetonitrile 196.14 -CF₃, -O- Not reported Not reported

Notes:

  • The nitro group in this compound increases electron deficiency, favoring reactions with nucleophiles (e.g., amines, thiols).
  • Fluorine substitution enhances thermal stability and resistance to oxidative degradation compared to non-fluorinated analogues .

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